molecular formula C21H17N5O4 B6584517 methyl 3-(2-{3-oxo-6-phenyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamido)benzoate CAS No. 1251680-22-4

methyl 3-(2-{3-oxo-6-phenyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamido)benzoate

Katalognummer B6584517
CAS-Nummer: 1251680-22-4
Molekulargewicht: 403.4 g/mol
InChI-Schlüssel: VBGFYNWTFWBVOO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 3-(2-{3-oxo-6-phenyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamido)benzoate is a useful research compound. Its molecular formula is C21H17N5O4 and its molecular weight is 403.4 g/mol. The purity is usually 95%.
The exact mass of the compound methyl 3-(2-{3-oxo-6-phenyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamido)benzoate is 403.12805404 g/mol and the complexity rating of the compound is 799. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality methyl 3-(2-{3-oxo-6-phenyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamido)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 3-(2-{3-oxo-6-phenyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamido)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antibacterial Applications

Triazole derivatives exhibit antibacterial properties. Researchers have synthesized various triazole-containing drugs, including fluconazole, voriconazole (antifungal), trazodone, nefazodone (antidepressant), and trapidil (antihypertensive) . Investigating the antimicrobial potential of this compound could lead to novel antibacterial agents.

Antifungal Potential

Given the structural similarity to known antifungal drugs, exploring the antifungal activity of this compound is crucial. Triazoles like fluconazole and voriconazole have proven effective against fungal infections .

Antiviral Activity

Triazole derivatives have also demonstrated antiviral potential. Investigating their effects against specific viruses could yield valuable insights for drug development .

Antioxidant Properties

Triazoles may possess antioxidant properties, which are essential for combating oxidative stress-related diseases. Further studies could elucidate its antioxidant capacity .

Anti-inflammatory and Analgesic Effects

Triazole compounds have been associated with anti-inflammatory and analgesic activities. Understanding their mechanisms in these contexts could contribute to pain management and inflammation control .

Antiepileptic Applications

Considering the central nervous system, exploring the antiepileptic effects of this compound is relevant. Triazole derivatives like rufinamide have been used in epilepsy treatment .

Antihypertensive Potential

Triazole-containing drugs, such as trapidil, exhibit antihypertensive effects. Investigating this compound’s impact on blood pressure regulation could be valuable .

Antidepressant and Anxiolytic Properties

Triazoles have been studied for their antidepressant and anxiolytic effects. Investigating this compound’s impact on mood disorders could be insightful .

Wirkmechanismus

Target of Action

The primary target of F3406-5346 is the Lymphocytic Choriomeningitis Virus (LCMV) . The compound specifically interferes with the pH-dependent fusion in the endosome compartment that is mediated by LCMV glycoprotein GP2 .

Mode of Action

F3406-5346 inhibits LCMV cell entry by specifically interfering with the pH-dependent fusion in the endosome compartment . This fusion is mediated by LCMV glycoprotein GP2 and is required to release the virus ribonucleoprotein into the cell cytoplasm to initiate transcription and replication of the virus genome . The compound has been found to target residue M437 within the transmembrane domain of GP2, which is critical for virus susceptibility to F3406-5346 .

Biochemical Pathways

The compound affects the pathway of viral entry into the host cell. By inhibiting the pH-dependent fusion mediated by LCMV glycoprotein GP2, it prevents the release of the virus ribonucleoprotein into the cell cytoplasm . This inhibits the initiation of transcription and replication of the virus genome, thereby preventing the spread of the virus within the host.

Result of Action

The result of F3406-5346’s action is the inhibition of LCMV multiplication . By preventing the virus from entering host cells and initiating replication, the compound effectively halts the spread of the virus within the host.

Action Environment

The action of F3406-5346 is influenced by the pH of the endosome compartment, as the compound interferes with the pH-dependent fusion process . Other environmental factors that may influence the compound’s action, efficacy, and stability are currently unknown and warrant further investigation.

Eigenschaften

IUPAC Name

methyl 3-[[2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O4/c1-30-20(28)15-8-5-9-16(12-15)22-19(27)13-25-21(29)26-18(24-25)11-10-17(23-26)14-6-3-2-4-7-14/h2-12H,13H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBGFYNWTFWBVOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NC(=O)CN2C(=O)N3C(=N2)C=CC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3-(2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamido)benzoate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.